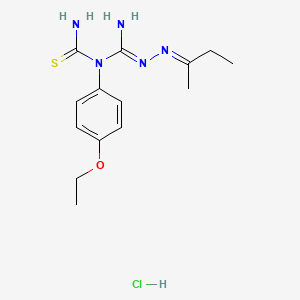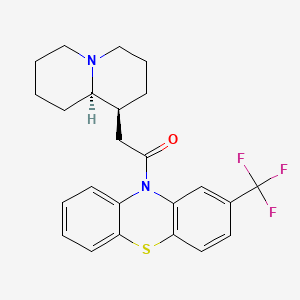
10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound’s unique structure, featuring a trifluoromethyl group and a quinolizinylacetyl moiety, suggests potential for various chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Quinolizinylacetyl Moiety: This could be done through acylation reactions using quinolizinylacetyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the phenothiazine core or the quinolizinylacetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the phenothiazine ring or the attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, phenothiazine derivatives are known for their activity on the central nervous system. This compound might be investigated for potential antipsychotic, antidepressant, or antihistamine properties.
Medicine
In medicine, the compound could be explored for therapeutic applications, particularly in treating psychiatric disorders or allergic reactions.
Industry
Industrially, phenothiazine derivatives are used in dyes, pigments, and as stabilizers for polymers. This compound might find similar applications.
作用機序
The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound has antipsychotic properties, it might act by blocking dopamine receptors in the brain. The trifluoromethyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antihistamine phenothiazine.
Trifluoperazine: Another antipsychotic phenothiazine with a trifluoromethyl group.
Uniqueness
The unique combination of the quinolizinylacetyl moiety and the trifluoromethyl group in 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- may confer distinct pharmacological properties, such as enhanced receptor binding affinity or altered metabolic stability.
特性
CAS番号 |
156213-25-1 |
|---|---|
分子式 |
C24H25F3N2OS |
分子量 |
446.5 g/mol |
IUPAC名 |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1 |
InChIキー |
AFWFJJVBHZOUEX-FUHWJXTLSA-N |
異性体SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
正規SMILES |
C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



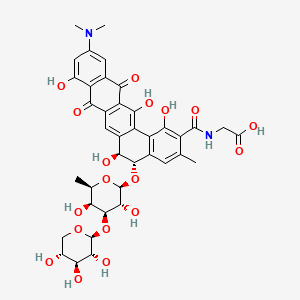
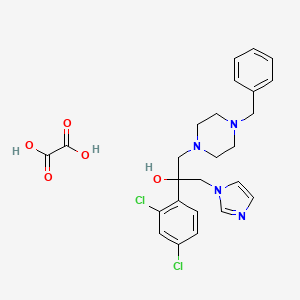
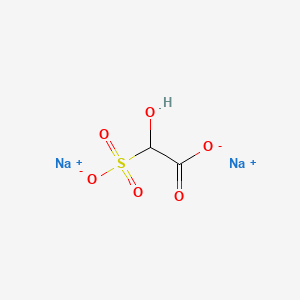
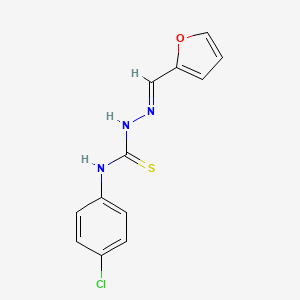
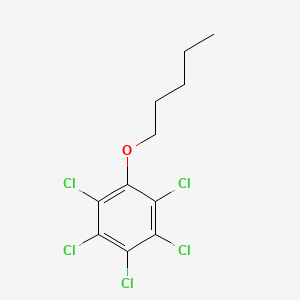
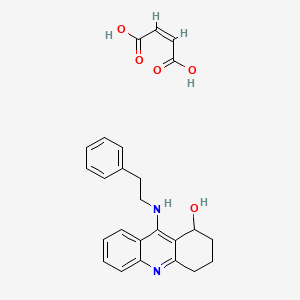


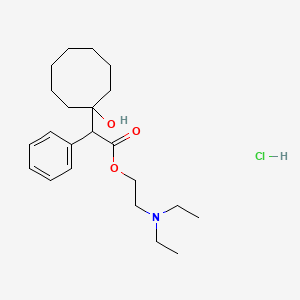
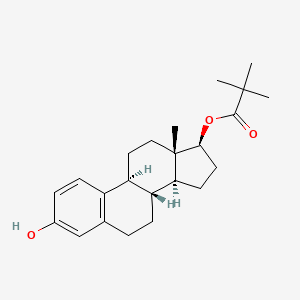
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
